

A Guide to the Spectroscopic Characterization of Pyridin-4-ylmethyl Acetate

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Compound of Interest

Compound Name: *Pyridin-4-ylmethyl acetate*

Cat. No.: *B087173*

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Introduction: The Molecular Blueprint of Pyridin-4-ylmethyl Acetate

Pyridin-4-ylmethyl acetate, with the chemical formula $C_8H_9NO_2$ and CAS number 1007-48-3, is a key heterocyclic compound.^[1] As a derivative of pyridine, it serves as a versatile building block in the synthesis of more complex molecules, particularly in the realms of pharmaceuticals and agrochemicals. Its structure, featuring a pyridine ring linked to an acetate group via a methylene bridge, imparts specific chemical properties that are of great interest to researchers.

The unambiguous confirmation of this structure and the assessment of its purity are paramount in any research or development setting. This is where the power of spectroscopic analysis becomes indispensable. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide a detailed "molecular blueprint." Each technique probes different aspects of the molecule's constitution, and together, they offer a synergistic and definitive characterization.

This technical guide provides an in-depth analysis of the spectroscopic data for **Pyridin-4-ylmethyl acetate**. It is designed for researchers, scientists, and drug development professionals, offering not just raw data but also the underlying principles, field-proven insights into experimental design, and detailed protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.^[2] It relies on the magnetic properties of atomic nuclei, primarily ^1H (proton) and ^{13}C , to provide detailed information about the molecular framework, connectivity, and chemical environment of atoms.^[2]^[3]

Causality Behind Experimental Choices in NMR

When analyzing a molecule like **Pyridin-4-ylmethyl acetate**, the choice of deuterated solvent is critical. A common choice like Chloroform-d (CDCl_3) is effective at dissolving the compound and has well-characterized residual solvent peaks that do not interfere with the key signals of the analyte. The choice of a high-field spectrometer (e.g., 400 MHz or higher) is deliberate; it provides better signal dispersion, minimizing peak overlap and allowing for more accurate interpretation of coupling patterns, which is essential for distinguishing the closely spaced aromatic protons of the pyridine ring.

^1H NMR Spectroscopy Data

Proton NMR provides a quantitative map of all hydrogen atoms in the molecule. The pyridine ring's electron-withdrawing nitrogen atom and aromatic character significantly influence the chemical shifts of its protons. The α -protons (adjacent to the nitrogen) are the most deshielded and appear furthest downfield, a characteristic feature of pyridine derivatives.^[2]

Assignment	Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz
H-2, H-6 (Pyridine α-H)	~8.55	Doublet (d)	2H	~5.9
H-3, H-5 (Pyridine β-H)	~7.25	Doublet (d)	2H	~5.9
H-7 (Methylene, -CH ₂ -)	~5.10	Singlet (s)	2H	N/A
H-9 (Methyl, -CH ₃)	~2.10	Singlet (s)	3H	N/A

Note: The presented chemical shifts are typical values and can vary slightly based on solvent and concentration.

Interpretation:

- α-Protons (H-2, H-6): The signal at ~8.55 ppm, integrating to 2H, is characteristic of the protons on the carbons adjacent to the nitrogen in the pyridine ring. Their downfield shift is a direct result of the deshielding effect of the electronegative nitrogen atom.[\[2\]](#)
- β-Protons (H-3, H-5): The signal at ~7.25 ppm, also integrating to 2H, corresponds to the other two protons on the pyridine ring.
- Methylene Protons (H-7): The singlet at ~5.10 ppm, integrating to 2H, is assigned to the methylene protons. Its singlet nature indicates no adjacent protons to couple with.
- Methyl Protons (H-9): The upfield singlet at ~2.10 ppm, integrating to 3H, is unequivocally assigned to the methyl protons of the acetate group.

¹³C NMR Spectroscopy Data

Carbon NMR provides information on the carbon skeleton of the molecule.[\[2\]](#) Due to the low natural abundance of the ¹³C isotope, these experiments are less sensitive than ¹H NMR and require more scans.[\[2\]](#)

Assignment	Chemical Shift (δ) ppm
C-8 (Carbonyl, C=O)	~170.5
C-2, C-6 (Pyridine α -C)	~150.0
C-4 (Pyridine γ -C)	~148.0
C-3, C-5 (Pyridine β -C)	~122.5
C-7 (Methylene, -CH ₂ -)	~65.0
C-9 (Methyl, -CH ₃)	~21.0

Note: The presented chemical shifts are typical values.

Interpretation:

- Carbonyl Carbon (C-8): The peak furthest downfield (~170.5 ppm) is characteristic of an ester carbonyl carbon.
- Pyridine Carbons (C-2, C-6, C-4, C-3, C-5): The signals between ~122 and ~150 ppm belong to the pyridine ring carbons. The carbons adjacent to the nitrogen (C-2, C-6) are the most deshielded.
- Methylene Carbon (C-7): The signal around ~65.0 ppm is assigned to the methylene carbon, shifted downfield by the adjacent oxygen and pyridine ring.
- Methyl Carbon (C-9): The most upfield signal at ~21.0 ppm corresponds to the methyl carbon of the acetate group.

Protocol: Acquiring High-Resolution NMR Spectra

- Sample Preparation: Dissolve 5-10 mg of **Pyridin-4-ylmethyl acetate** in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.^[4] Ensure the sample is fully dissolved to achieve homogeneity.
- Instrument Setup: Place the NMR tube in the spectrometer (e.g., a 400 MHz Bruker Avance).

- Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
- ^1H NMR Acquisition:
 - Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).
 - Apply a standard 90° pulse.
 - Acquire 8-16 scans, with a relaxation delay of 1-2 seconds between scans to ensure full relaxation of the protons.^[4]
- ^{13}C NMR Acquisition:
 - Switch the probe to the ^{13}C nucleus frequency.
 - Set the spectral width to cover the expected carbon range (e.g., 0-200 ppm).
 - Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.
 - Acquire a larger number of scans (e.g., 128-1024 or more) to achieve an adequate signal-to-noise ratio due to the low natural abundance of ^{13}C .^[4]
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

Visualization: NMR Structural Assignment

Caption: Correlation of atoms in **Pyridin-4-ylmethyl acetate** with their respective NMR chemical shifts.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies, and when these frequencies match the frequency of infrared radiation, absorption occurs.

Principles of IR for Aromatic Esters

For **Pyridin-4-ylmethyl acetate**, we expect to see characteristic absorptions for the ester group and the aromatic pyridine ring. Esters are well-known for a "Rule of Three" pattern: a strong C=O stretch and two C-O stretches.^{[5][6]} Aromatic esters have these peaks in distinct regions compared to saturated esters, allowing for easy differentiation.^{[5][7]}

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3030	Weak-Medium	Aromatic C-H Stretch
~2950	Weak-Medium	Aliphatic C-H Stretch
~1745	Strong	Ester C=O Carbonyl Stretch
~1600, ~1480	Medium	Aromatic C=C Ring Stretch
~1230	Strong	C-C-O Asymmetric Stretch (Ester)
~1020	Strong	O-C-C Symmetric Stretch (Ester)

Interpretation:

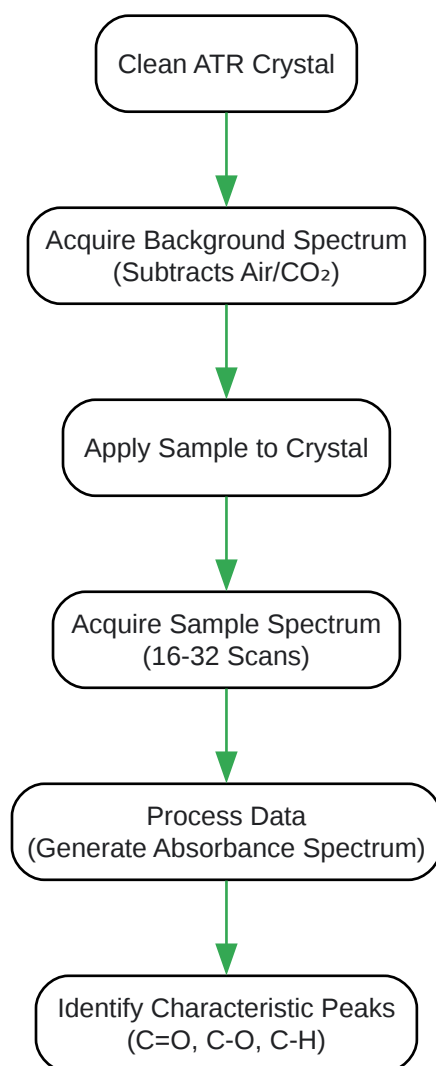
- C=O Stretch (~1745 cm⁻¹): This is the most prominent and easily identifiable peak in the spectrum. Its high frequency and strong intensity are definitive for the carbonyl group of the ester.^[7]
- C-O Stretches (~1230 cm⁻¹ and ~1020 cm⁻¹): These two strong bands are characteristic of the C-O single bonds within the ester functionality and are crucial for confirming its presence.^{[5][6]}
- Aromatic C-H Stretch (~3030 cm⁻¹): This peak, appearing just above 3000 cm⁻¹, is indicative of C-H bonds where the carbon is sp² hybridized, confirming the aromatic pyridine ring.^[7]

- Aromatic C=C Stretches (~ 1600 , ~ 1480 cm^{-1}): These absorptions arise from the vibrations of the carbon-carbon double bonds within the pyridine ring.

Protocol: Acquiring an FTIR Spectrum

- Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer's sample stage, typically an Attenuated Total Reflectance (ATR) crystal, is clean.
- Background Scan: Run a background spectrum of the empty ATR crystal. This is essential to subtract the spectral contributions of atmospheric CO_2 and water vapor, as well as any instrumental artifacts.
- Sample Application: Place a small amount (a single drop or a few milligrams of solid) of **Pyridin-4-ylmethyl acetate** directly onto the ATR crystal, ensuring complete coverage.
- Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a high signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Label the significant peaks with their wavenumbers.

Visualization: Experimental Workflow for IR Spectroscopy



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Caption: A streamlined workflow for acquiring an FTIR spectrum using an ATR accessory.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization.

Principles of Fragmentation for Pyridin-4-ylmethyl Acetate

In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to lose an electron and form a radical cation known as the molecular ion ($[M]^{+\bullet}$). This molecular ion is often unstable and fragments into smaller, more stable ions. The fragmentation pattern of **Pyridin-4-ylmethyl acetate** is expected to be analogous to that of benzyl acetate.[8]

m/z (mass-to-charge ratio)	Proposed Fragment Identity	Notes
151	$[C_8H_9NO_2]^{+\bullet}$	Molecular Ion ($M^{+\bullet}$)
109	$[C_6H_7N-CH_2]^+$	Loss of ketene ($CH_2=C=O$)
93	$[C_6H_7N]^{+\bullet}$	4-picoline radical cation via McLafferty rearrangement
92	$[C_5H_4N-CH_2]^+$	Pyridylmethyl cation (analogous to tropylium)
43	$[CH_3CO]^+$	Acetyl cation (often the base peak)

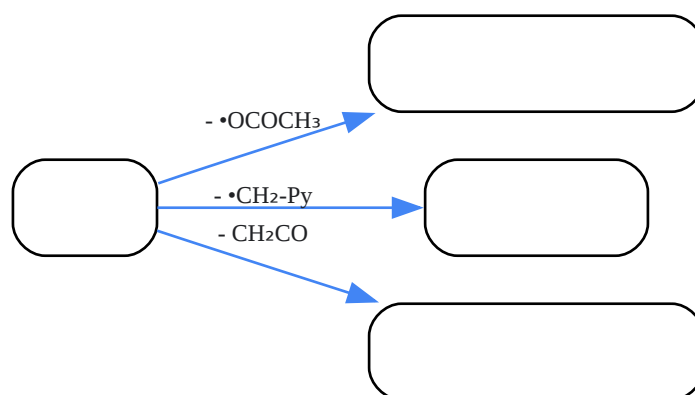
Interpretation:

- Molecular Ion (m/z 151): The peak corresponding to the intact molecule's mass confirms the molecular weight.
- Loss of Ketene (m/z 109): A common fragmentation pathway for acetates is the loss of a neutral ketene molecule, resulting in an ion corresponding to 4-pyridinemethanol.
- Pyridylmethyl Cation (m/z 92): Cleavage of the C-O bond results in the formation of the stable pyridylmethyl cation. This is analogous to the famous tropylium ion (m/z 91) formation from benzyl compounds.[8]
- Acetyl Cation (m/z 43): The cleavage can also result in the highly stable acetyl cation, which is often the most abundant ion (the base peak) in the spectrum of acetate esters.[9]

Protocol: Acquiring a GC-MS Spectrum

- Sample Preparation: Prepare a dilute solution of **Pyridin-4-ylmethyl acetate** (e.g., ~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.
- GC Method Setup:
 - Set the injection port temperature (e.g., 250 °C) to ensure rapid volatilization.
 - Program the GC oven temperature to start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation of the analyte from any impurities.
 - Use helium as the carrier gas with a constant flow rate.
- MS Method Setup:
 - Set the ion source temperature (e.g., 230 °C).
 - Use the standard electron ionization mode at 70 eV.^[4]
 - Set the mass analyzer to scan a suitable m/z range (e.g., 40-300 amu).
- Injection and Acquisition: Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system. The compound will travel through the GC column, be separated in time, and then enter the mass spectrometer to be ionized, fragmented, and detected.
- Data Analysis: Analyze the resulting total ion chromatogram (TIC) to find the peak corresponding to the compound. Examine the mass spectrum associated with that peak to identify the molecular ion and the key fragment ions.

Visualization: Fragmentation Pathway



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Caption: Major electron ionization fragmentation pathways for **Pyridin-4-ylmethyl acetate**.

Conclusion

The collective evidence from ^1H NMR, ^{13}C NMR, IR, and MS provides a comprehensive and unambiguous structural confirmation of **Pyridin-4-ylmethyl acetate**. NMR spectroscopy maps the precise connectivity of the proton and carbon atoms, IR spectroscopy confirms the presence of the key ester and aromatic functional groups, and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. This integrated spectroscopic approach is the cornerstone of modern chemical analysis, ensuring the identity, purity, and quality of critical chemical entities in research and industry.

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